(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol
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Overview
Description
(1S,5S)-2-azabicyclo[310]hexan-1-ylmethanol is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3-azabicyclo[3.1.0]hexane: A structurally related compound with diverse biological activities.
Uniqueness
(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1S,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-4-6-3-5(6)1-2-7-6/h5,7-8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
MLVYMDMICKIODK-NTSWFWBYSA-N |
Isomeric SMILES |
C1CN[C@@]2([C@@H]1C2)CO |
Canonical SMILES |
C1CNC2(C1C2)CO |
Origin of Product |
United States |
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